molecular formula C19H28ClN3O2S B610370 PZM21 HCl CAS No. 2287250-29-5

PZM21 HCl

Cat. No.: B610370
CAS No.: 2287250-29-5
M. Wt: 397.962
InChI Key: QSZDBPRYUCMESO-RVXRQPKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of PZM21

PZM21 emerged from a 2016 collaborative effort between researchers at Stanford University, the University of California San Francisco, and Friedrich-Alexander-Universität Erlangen-Nürnberg. This compound was designed to address the limitations of traditional opioids, such as morphine, by leveraging structural insights into the μ-opioid receptor (μOR). The discovery marked a paradigm shift in opioid research, as it utilized computational docking rather than traditional ligand optimization. Initial studies in mice demonstrated potent analgesia with reduced respiratory depression and constipation compared to morphine, positioning PZM21 as a promising candidate for pain management.

Key milestones:

  • 2016 : First synthesis and characterization.
  • 2019 : Synthesis optimization studies using palladium-catalyzed hydrogenation and silica gel chromatography.
  • 2022 : Cryo-EM structural validation of μOR-PZM21-Gi protein complexes.

Structure-Based Discovery Methodology

PZM21 was identified through a multi-stage computational and experimental pipeline:

  • Virtual Screening :

    • Over 3 million molecules were docked against the μOR crystal structure (PDB: 5C1M).
    • Focus on novel scaffolds lacking morphinan or fentanyl-like structures.
  • Lead Optimization :

    • Initial hits were refined using molecular dynamics simulations to enhance Gi protein coupling.
    • Key modifications included:
      • Introduction of a urea linker for hydrogen bonding with Asp149³·³².
      • Stereospecific (S,S)-configuration to optimize receptor engagement.
  • Validation :

    • In vitro assays confirmed Gi activation (EC₅₀ = 1.8 nM) and minimal β-arrestin-2 recruitment.
    • X-ray crystallography revealed interactions with μOR subpockets (e.g., Phe427⁷·³⁹).

Table 1 : Key Structural Features of PZM21

Feature Description
Core scaffold Urea-thiophene hybrid
Stereochemistry (S,S)-configuration at C2 and C1' positions
Molecular weight 361.5 g/mol (free base); 397.9 g/mol (HCl salt)
Hydrogen bond donors 3 (urea NH, phenolic OH, dimethylamino NH)

Position in Biased Ligand Research

PZM21 became a cornerstone in biased agonism research due to its preferential activation of Gαi/o pathways over β-arrestin-2. However, subsequent studies challenged its classification as a "G-protein-biased" agonist, attributing its effects to low intrinsic efficacy rather than true functional selectivity.

Contributions to the field :

  • Demonstrated that μOR signaling could be decoupled from β-arrestin-mediated side effects.
  • Inspired derivatives like SR-17018 and SHR9352 with improved bias ratios.
  • Highlighted limitations in bias quantification methods, prompting revised operational models.

Chemical Classification and Nomenclature

PZM21 hydrochloride is systematically classified as follows:

IUPAC Name :
1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea hydrochloride.

Structural components :

  • Aromatic system : 4-Hydroxyphenyl and thiophene rings.
  • Linker : Urea group enabling dual hydrogen bonding.
  • Chiral centers : C2 (dimethylamino) and C1' (thiophene).

Table 2 : Chemical Properties

Property Value
Molecular formula C₁₉H₂₇N₃O₂S·HCl
CAS Number 1997387-43-5 (free base)
PubChem CID 121596705
LogP 2.8 (predicted)
Solubility >10 mM in DMSO (experimental)

Properties

CAS No.

2287250-29-5

Molecular Formula

C19H28ClN3O2S

Molecular Weight

397.962

IUPAC Name

1-[(2S)-2-(Dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea hydrochloride

InChI

InChI=1S/C19H27N3O2S.ClH/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15;/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24);1H/t14-,17-;/m0./s1

InChI Key

QSZDBPRYUCMESO-RVXRQPKJSA-N

SMILES

O=C(N[C@@H](C)CC1=CSC=C1)NC[C@@H](N(C)C)CC2=CC=C(O)C=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PZM21 HCl;  PZM21 hydrochloride;  PZM21;  PZM 21;  PZM-21; 

Origin of Product

United States

Scientific Research Applications

Antinociceptive Effects

Research indicates that PZM21 exhibits significant antinociceptive (pain-relieving) properties in various animal models. For instance:

  • In mouse models, administration of PZM21 resulted in increased latency in nociceptive behavior during hot plate tests, comparable to morphine's effects .
  • Studies have shown that PZM21 can produce dose-dependent analgesia, with effective doses yielding significant pain relief without substantial respiratory depression at lower doses .

Comparative Analysis with Traditional Opioids

Property PZM21 Hydrochloride Morphine
Mechanism Biased agonist (G protein)Full agonist
Respiratory Depression Minimal at lower dosesSignificant
Analgesic Efficacy Comparable to morphineHigh
Tolerance Development Slower developmentRapid development
Constipation Risk Lower riskHigher risk

Study on Respiratory Effects

A pivotal study re-evaluated the respiratory depressant effects of PZM21, contrasting earlier findings that suggested minimal impact. The research demonstrated that while PZM21 does induce respiratory depression, it occurs at higher doses and is less severe than that observed with morphine . This finding underscores the importance of dosage in clinical applications and suggests a potential for safer opioid alternatives.

Synthesis and Structural Insights

The synthesis of enantiopure PZM21 has been optimized to enhance its pharmacological properties. A study reported a concise synthetic route starting from L-alanine, yielding PZM21 in high purity. This advancement facilitates further exploration into analogs that may enhance its therapeutic profile .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of PZM21 with the μ-opioid receptor. These studies indicated that PZM21 interacts favorably with key residues in the receptor's binding pocket, suggesting a stable binding conformation that may contribute to its biased agonism . Such structural insights are critical for guiding the development of next-generation opioid analgesics.

Comparison with Similar Compounds

Comparison with Similar Compounds

PZM21 vs. Morphine

  • Mechanistic Differences: Molecular dynamics (MD) simulations reveal that PZM21 and morphine induce distinct conformational changes in MOR. While both interact with key residues (e.g., Asp3.32 and Tyr3.33), PZM21 exhibits stronger hydrogen bonding with Tyr7.43, a region critical for biased signaling . Morphine causes larger solvent-accessible surface area (SASA) changes in the MOR water channel, correlating with its broader downstream effects . Analgesic Efficacy: PZM21 shows comparable antinociceptive potency to morphine in rodent models (e.g., hotplate and writhing tests) . However, in primates, PZM21 is 10-fold less potent than oxycodone (a morphine derivative) in acute pain assays . Side Effects: PZM21 induces less respiratory depression and constipation than morphine in rodents . Contradictorily, independent studies report that PZM21 still causes respiratory depression in mice, suggesting species-specific or methodological variability .
Parameter PZM21 Morphine
EC50 (G-protein) 52.41 nM ~50 nM (estimated)
Respiratory Effects Moderate depression Severe depression
Pruritus (Itching) Absent Present

PZM21 vs. TRV130 (Oliceridine)

TRV130, another G-protein-biased MOR agonist, is clinically approved but retains risks of respiratory depression and abuse .

  • Receptor Dynamics :
    MD simulations show TRV130 induces greater negative correlation movements in MOR compared to PZM21, leading to distinct conformational states. TRV130 also causes larger fluctuations in loop regions (E1, E2) linked to β-arrestin recruitment .
  • Analgesic and Adverse Effects :
    Both compounds show reduced β-arrestin recruitment, but TRV130 has higher analgesic potency in acute pain models. However, TRV130’s reinforcing effects in primates are comparable to oxycodone, while PZM21’s reinforcing strength is similar but less potent .

PZM21 vs. Novel Analogues (e.g., Compound 7d)

Recent synthetic efforts have produced PZM21 analogues with improved profiles:

  • Compound 7d : Demonstrates 2-fold higher potency than PZM21 in formalin-induced pain assays (EC50 = 26.7 nM vs. 52.4 nM for PZM21) and negligible β-arrestin recruitment .
  • Compound 7g : Exhibits weaker G-protein activation (EC50 = 128.9 nM) but retains analgesic efficacy .
Compound EC50 (G-protein) β-Arrestin Recruitment Analgesic Potency
PZM21 52.41 nM Undetectable Moderate
7d 26.7 nM Undetectable High
7g 128.9 nM Undetectable Moderate

PZM21 vs. SR Compounds (SR-14968, SR-17018)

  • Addiction Potential: PZM21 and SR compounds (biased agonists) show divergent interaction patterns with MOR residues (e.g., D1493×32, Q1262×60). These differences correlate with reduced addiction-related behaviors in PZM21 compared to SR compounds in rodent models .
  • Reinforcing Effects :
    In primate self-administration assays, PZM21’s reinforcing strength matches oxycodone, suggesting comparable abuse liability despite its biased signaling .

Key Controversies and Limitations

Biased Signaling Controversy :
While PZM21 was initially reported as β-arrestin-sparing, later studies question this claim. MD simulations and in vivo assays show inconsistent correlations between bias and side-effect reduction .

Structural Determinants : Interaction with Tyr7.43 may explain PZM21’s unique signaling but requires further validation .

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, this compound is derived from two key intermediates: (S)-4-(3-amino-2-(dimethylamino)propyl)phenol (Intermediate A) and (S)-3-amino-N-(2-(dimethylamino)-3-(4-hydroxyphenyl)propyl)thiophene-2-carboxamide (Intermediate B). The urea bond is formed via coupling these intermediates, followed by HCl salt formation.

Synthesis of Intermediate A: (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol

Intermediate A is synthesized from L-tyrosine through reductive amination and subsequent modifications:

Reductive Amination of L-Tyrosinamide

L-Tyrosinamide undergoes reductive amination with formaldehyde using sodium triacetoxyborohydride (STAB) in acetonitrile/water (9:1) at 0°C, yielding (S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propanamide in 99% yield. Borane-THF-mediated reduction of the amide group then produces the primary amine, though this step initially faced challenges with incomplete conversions (46% yield). Optimization with lithium aluminum hydride (LiAlH4) improved yields to 79% by enhancing reduction efficiency.

Boc Protection and Deprotection

To circumvent purification difficulties, the amine and phenolic hydroxyl groups are protected with tert-butoxycarbonyl (Boc) groups. Boc-protection proceeds quantitatively, and subsequent HCl-mediated deprotection in dioxane delivers Intermediate A as a di-HCl salt in 99% yield.

Synthesis of Intermediate B: Chiral Aziridine Route

Intermediate B is constructed via a chiral aziridine intermediate derived from L-alanine, ensuring enantiopurity:

L-Alaninol Synthesis

L-Alanine is reduced to L-alaninol using LiAlH4 in tetrahydrofuran (THF). A modified workup with saturated K2CO3 and 2% methanol in dichloromethane increased yields from 61% to 79%.

Aziridine Formation

L-Alaninol undergoes bis-tosylation with TsCl in dichloromethane, followed by cyclization in acetone with K2CO3 to form (S)-2-(tosylmethyl)aziridine. This two-stage process achieves a 51% yield over two steps, outperforming single-pot methods (29% yield).

Grignard Ring-Opening

The aziridine undergoes ring-opening with 3-thienylmagnesium bromide, generated in situ from 3-bromothiophene and Turbo Grignard reagent (iPrMgCl·LiCl). Copper(I) iodide catalysis at −30°C affords sulfonamide Intermediate B in 93% yield, resolving earlier issues with commercial Grignard reagents (11% yield).

Urea Bond Formation: Optimizing Coupling Strategies

Coupling Intermediates A and B to form the urea linkage is the most critical and challenging step. Seven conditions were evaluated (Table 1):

Table 1: Urea Formation Conditions and Yields

EntryConditionsYield
14-Nitrophenyl chloroformate, THF/DMF32–39%
2Triphosgene, CH2Cl2/NaHCO328%
31,1’-Carbonyldiimidazole (CDI), CH2Cl247%
4CDI, CHCl349%
5CDI, THF28%
6CDI, 1,4-Dioxane26%
7CDI, CH3CN60%

Acetonitrile emerged as the optimal solvent (Entry 7), likely due to its polar aprotic nature facilitating nucleophilic attack. Reversing the addition order of reactants abolished product formation, underscoring the sensitivity of this step.

Final Deprotection and HCl Salt Formation

Detosylation Challenges

Initial attempts to remove the tosyl group from Intermediate B using magnesium in methanol under sonication led to urea cleavage (yielding methyl carbamate byproducts). A three-step Boc-mediated strategy resolved this:

  • Boc protection of the sulfonamide (79% yield).

  • Mg/MeOH detosylation (71% yield).

  • HCl/dioxane deprotection (99% yield).

Salt Formation

The free base of PZM21 is treated with HCl in ethyl acetate, yielding this compound as a white solid. Final purification via preparative HPLC ensures >99% enantiomeric excess, confirmed by optical rotation comparisons ([α]D = −50.0 vs. literature −46.6).

Scalability and Process Optimization

Key advancements enabling large-scale synthesis include:

  • Grignard Reagent Optimization : In situ generation of 3-thienylmagnesium bromide improved reproducibility and reduced costs.

  • One-Pot Aziridine Synthesis : The two-stage tosylation-cyclization sequence streamlined aziridine production.

  • Boc-Protection Strategy : Mitigated side reactions during detosylation, enhancing overall yield from 31% to 78%.

Analytical Characterization

Critical quality control metrics for this compound include:

  • HPLC Purity : >99% (C18 column, 0.1% TFA in H2O/MeCN gradient).

  • Optical Rotation : [α]D²⁵ = −50.0 (c 0.3, CHCl3).

  • 1H NMR : Matches reported spectra (δ 8.49–8.08 ppm for aromatic protons) .

Q & A

Q. What are the key structural features of PZM21 HCl that influence its selectivity for the μ-opioid receptor (μOR)?

this compound’s design is based on a pharmacophore model emphasizing three regions: (A) a hydroxyl group for hydrogen bonding, (B) a sulfur-containing moiety for hydrophobic interactions, and (C) a nitrogen atom for receptor binding. The molecule’s phenylpiperidine scaffold and extended carbon chain optimize spatial compatibility with μOR’s active site . Researchers should validate structural contributions using molecular docking simulations and mutagenesis studies to map binding residues (e.g., Asp147, Lys233) critical for selectivity .

Q. How can researchers validate the in vitro efficacy of this compound as a μOR agonist?

Standard assays include:

  • cAMP inhibition assays to measure G-protein signaling (e.g., using HEK293 cells expressing μOR).
  • β-arrestin recruitment assays (e.g., Tango or BRET-based systems) to assess biased signaling.
  • Calcium flux measurements in dorsal root ganglion (DRG) neurons to evaluate functional analgesia pathways . Always include positive controls (e.g., DAMGO for full agonism) and negative controls (e.g., naloxone for antagonism). Normalize data to maximal responses for comparative analysis .

Q. What protocols are recommended for synthesizing and characterizing this compound?

Synthesis involves multi-step organic reactions, including Buchwald-Hartwig amination for nitrogen incorporation and chiral resolution to ensure enantiomeric purity. Characterization requires:

  • HPLC (≥95% purity).
  • NMR (¹H/¹³C for structural confirmation).
  • Mass spectrometry (exact mass verification).
  • X-ray crystallography (optional, for absolute configuration). Detailed protocols are available in Manglik et al. (2016), with modifications noted in later studies .

Advanced Research Questions

Q. How should researchers address contradictions in reported G protein bias of this compound?

Initial studies claimed strong G protein bias, but subsequent work (e.g., Hill et al., 2018) found marginal bias and respiratory depression comparable to morphine. To reconcile discrepancies:

  • Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 vs. HEK293), receptor expression levels, and GRK2 overexpression to enhance arrestin recruitment sensitivity .
  • Apply bias factor calculations : Use the Black-Leff operational model or transducer ratio difference (ΔΔlog(τ/KA)) to quantify bias.
  • Validate in vivo : Compare analgesia (e.g., tail-flick test) and respiratory depression in murine models at equi-analgesic doses .

Q. What experimental designs are optimal for evaluating this compound’s translational potential despite its partial agonism?

  • Tolerance studies : Administer this compound over 4–7 days in mice; measure analgesia decline (e.g., thermal hyperalgesia) and receptor internalization via confocal microscopy.
  • Cross-tolerance assays : Compare responses to PZM21 and morphine after chronic dosing to assess shared mechanistic pathways.
  • Respiratory function monitoring : Use whole-body plethysmography to quantify tidal volume and respiratory rate .

Q. How can researchers resolve discrepancies between in vitro μOR signaling and in vivo efficacy?

Key considerations:

  • Metabolic stability : Assess this compound’s half-life in liver microsomes or plasma (e.g., LC-MS/MS quantification).
  • Blood-brain barrier permeability : Use in situ perfusion models or P-glycoprotein knockout mice.
  • Off-target effects : Screen against other opioid receptors (δOR, κOR) and non-opioid GPCRs via radioligand binding assays .

Data Presentation and Reproducibility

Q. What statistical methods are critical for analyzing this compound’s biased signaling data?

  • Dose-response curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Emax.
  • Bias factor calculation : Apply the ΔΔlog(τ/KA) method with 95% confidence intervals to avoid overinterpretation .
  • Power analysis : Ensure sample sizes (n ≥ 3 biological replicates) to detect ≥20% effect size with α = 0.05.

Q. How should researchers document synthetic and analytical procedures for peer review?

Follow IUPAC nomenclature and include:

  • Detailed synthetic routes (solvents, catalysts, temperatures).
  • Spectroscopic data (NMR shifts, HPLC retention times).
  • Pharmacological data (IC₅₀, EC₅₀, Hill coefficients). Reference guidelines from Medicinal Chemistry Research for standardized reporting .

Ethical and Translational Considerations

Q. What are the ethical implications of studying this compound in animal models given its unresolved respiratory effects?

  • Preclinical justification : Use the lowest effective dose to minimize distress.
  • Institutional oversight : Obtain IACUC approval with protocols aligned with ARRIVE guidelines.
  • Data transparency : Publish negative results (e.g., lack of bias) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PZM21 HCl
Reactant of Route 2
Reactant of Route 2
PZM21 HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.